ML-SI1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

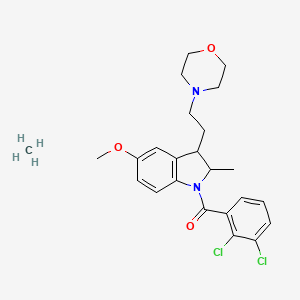

Molecular Formula |

C24H30Cl2N2O3 |

|---|---|

Molecular Weight |

465.4 g/mol |

IUPAC Name |

(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)-2,3-dihydroindol-1-yl]methanone;methane |

InChI |

InChI=1S/C23H26Cl2N2O3.CH4/c1-15-17(8-9-26-10-12-30-13-11-26)19-14-16(29-2)6-7-21(19)27(15)23(28)18-4-3-5-20(24)22(18)25;/h3-7,14-15,17H,8-13H2,1-2H3;1H4 |

InChI Key |

AUVMYKHJYHESPN-UHFFFAOYSA-N |

Canonical SMILES |

C.CC1C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ML-SI1

Audience: Researchers, scientists, and drug development professionals.

Abstract

ML-SI1 is a synthetic small molecule recognized as a potent inhibitor of the Transient Receptor Potential Mucolipin (TRPML) channel subfamily, with a pronounced effect on TRPML1. As a critical lysosomal cation channel, TRPML1 governs the release of calcium (Ca²⁺) and other ions from the lysosome, thereby regulating a multitude of cellular processes including autophagy, lysosomal trafficking, exocytosis, and nutrient sensing. This compound, a racemic mixture of diastereomers, provides a valuable chemical tool for elucidating the complex roles of TRPML1 in both physiological and pathological contexts. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular consequences, and the experimental protocols used for its characterization.

Core Mechanism of Action: TRPML1 Inhibition

This compound functions as a direct inhibitor of the TRPML1 ion channel.[1][2][3] TRPML1 is a non-selective cation channel predominantly localized to the membranes of late endosomes and lysosomes.[4][5] Its primary physiological role is to mediate the efflux of Ca²⁺ from the lysosomal lumen into the cytosol in response to various stimuli, including the signaling lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and synthetic agonists like ML-SA1.[6][7]

This compound exerts its effect by blocking this channel, thereby preventing lysosomal Ca²⁺ release.[8][9] Research indicates that the inhibitory activity of this compound is "activator-dependent," meaning it effectively counteracts the channel opening induced by TRPML1 agonists.[10] While the precise binding site of this compound has not been elucidated to the same extent as its structural analog ML-SI3, it is understood to antagonize the channel's function. The binding pocket for related modulators is a hydrophobic cavity formed by transmembrane helices S5 and S6, pore helix 1 (PH1) of one subunit, and the S6 helix of the adjacent subunit within the channel's tetrameric structure.[11][12][13]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. sbdrugdiscovery.com [sbdrugdiscovery.com]

- 6. The regulatory mechanism of mammalian TRPMLs revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

ML-SI1 as a TRPML1 Channel Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ML-SI1, a small molecule inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. TRPML1, a crucial lysosomal cation channel, is implicated in a myriad of physiological processes, including autophagy, lysosomal biogenesis, and cellular signaling. Consequently, the modulation of its activity presents a significant therapeutic potential for a range of pathologies, from lysosomal storage disorders to cancer. This document details the chemical properties, mechanism of action, and pharmacological effects of this compound. It further provides structured quantitative data on its inhibitory activity and detailed protocols for key experimental assays. Visualizations of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's role in TRPML1 research.

Introduction to TRPML1 and its Inhibition

Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes. It plays a critical role in maintaining lysosomal homeostasis by mediating the release of Ca²⁺ and other cations from the lysosomal lumen into the cytoplasm. This localized ion flux is essential for a variety of cellular functions, including vesicle trafficking, fusion, and the regulation of autophagy. Dysfunctional TRPML1 is the underlying cause of the lysosomal storage disorder Mucolipidosis type IV (MLIV), a severe neurodegenerative disease. Moreover, emerging evidence implicates TRPML1 in other pathologies, including cancer, where it can influence processes like cell migration and the survival of cancer stem cells.

The development of specific pharmacological modulators of TRPML1 is, therefore, of great interest for both basic research and therapeutic applications. Small molecule inhibitors, such as this compound, are invaluable tools for elucidating the physiological roles of TRPML1 and for exploring its potential as a drug target.

This compound: Chemical Properties and Mechanism of Action

This compound is a synthetic small molecule that has been identified as an inhibitor of the TRPML1 channel. It is a racemic mixture of inseparable cis-/trans-diastereomers (55:45). Its inhibitory activity is activator-dependent, meaning it effectively blocks the channel when it is in an activated state, for instance, by the synthetic agonist ML-SA1.

Mechanism of Inhibition: this compound acts as a channel blocker. Studies suggest that it competitively inhibits the activation of TRPML1 by agonists like ML-SA1, indicating that it may bind to a site on the channel that overlaps with the agonist binding site.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound on TRPML1 has been quantified in various studies. The following tables summarize the available quantitative data.

Table 1: Inhibitory Potency of this compound against TRPML1

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 15 µM | hTRPML1 (human) |

Table 2: Effects of this compound on Cellular Processes

| Cellular Process | Effect | Concentration | Cell Line | Reference |

| ML-SA1-induced Ca²⁺ release | Inhibition | 10 µM | - | |

| Particle uptake and lysosomal exocytosis | Inhibition | - | Bone marrow-derived macrophages | |

| Enlarged lysosome recovery | Suppression | 25 µM | Cos1 cells | |

| Stemness of breast cancer cells | Reduction | Various concentrations | HCC1954 cells | |

| Migration of breast cancer cells | Inhibition | - | HCC1954 cells | |

| AFB1-induced autophagosome number | Reduction | 1.25 µM (24h) | IPEC-J2 cells |

Key Signaling Pathways Modulated by this compound

By inhibiting TRPML1, this compound can modulate several downstream signaling pathways that are dependent on TRPML1-mediated cation release.

Autophagy Regulation

TRPML1 is a key regulator of autophagy. Its activation leads to lysosomal Ca²⁺ release, which in turn activates Calmodulin-dependent protein kinase kinase β (CaMKKβ). This initiates a signaling cascade involving AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1), as well as the class III phosphatidylinositol 3-kinase (PI3K) complex containing VPS34, to promote autophagosome biogenesis. Furthermore, TRPML1-mediated Ca²⁺ release can activate the phosphatase calcineurin, which dephosphorylates and activates the transcription factor EB (TFEB). Activated TFEB translocates to the nucleus and promotes the expression of lysosomal and autophagic genes. This compound, by blocking TRPML1, can inhibit these processes.

TFEB-Mediated Lysosomal Biogenesis

As mentioned above, TRPML1 activity is linked to the activation of TFEB, a master regulator of lysosomal biogenesis and autophagy. By inhibiting TRPML1-mediated calcium release, this compound can prevent the dephosphorylation and nuclear translocation of TFEB, thereby downregulating the expression of genes involved in lysosomal function.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Fura-2 Calcium Imaging for Measuring TRPML1 Inhibition

This protocol is for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPML1 modulation by ML-SA1 and inhibition by this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells expressing TRPML1 (e.g., HEK293 cells overexpressing TRPML1)

-

Glass-bottom culture dishes

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

ML-SA1 (TRPML1 agonist)

-

This compound

-

Fluorescence microscope equipped for ratiometric imaging (with 340 nm and 380 nm excitation filters and a 510 nm emission filter)

-

Image analysis software

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes and grow to the desired confluency.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells in HBSS for a further 30 minutes to allow for complete de-esterification of the dye.

-

-

Imaging:

-

Mount the dish on the microscope stage.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

To assess inhibition by this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 10-25 µM) for a specified period (e.g., 10-30 minutes).

-

Add the TRPML1 agonist ML-SA1 (e.g., 10 µM) to the cells while continuously recording fluorescence images.

-

As a positive control, perform the experiment with ML-SA1 alone.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Compare the ML-SA1-induced calcium response in the presence and absence of this compound to quantify the inhibitory effect.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique to directly measure TRPML1 channel currents and their inhibition by this compound. This typically requires overexpressing TRPML1 in a suitable cell line (e.g., HEK293) and includes mutations to promote its localization to the plasma membrane for easier access.

Materials:

-

HEK293 cells expressing a plasma membrane-localized variant of TRPML1

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

Intracellular solution (e.g., containing in mM: 140 Cs-glutamate, 10 NaCl, 1 MgCl₂, 10 HEPES, 1 EGTA, pH 7.2)

-

ML-SA1

-

This compound

Procedure:

-

Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Plate cells at a low density to allow for easy patching of individual cells.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a TRPML1-expressing cell.

-

Hold the cell at a holding potential of, for example, -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit currents.

-

Obtain a baseline current recording in the extracellular solution.

-

Perfuse the cell with a solution containing ML-SA1 (e.g., 10 µM) to activate TRPML1 channels and record the resulting currents.

-

To test for inhibition, co-apply this compound (e.g., 15 µM) with ML-SA1, or pre-incubate with this compound before applying ML-SA1.

-

Record the currents in the presence of the inhibitor.

-

-

Data Analysis:

-

Measure the amplitude of the ML-SA1-induced current at a specific voltage (e.g., -100 mV).

-

Compare the current amplitude in the presence and absence of this compound to determine the percentage of inhibition.

-

Dose-response curves can be generated by applying a range of this compound concentrations.

-

ALDEFLUOR™ Assay for Cancer Stem Cell Population Analysis

This protocol is for assessing the effect of this compound on the population of cancer stem cells (CSCs), which often exhibit high aldehyde dehydrogenase (ALDH) activity.

Materials:

-

Breast cancer cell line (e.g., HCC1954)

-

This compound

-

ALDEFLUOR™ Assay Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat the cancer cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

-

ALDEFLUOR™ Staining:

-

Harvest the cells and resuspend them in the ALDEFLUOR™ assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

For each sample, prepare a "test" and a "control" tube.

-

Add the activated ALDEFLUOR™ substrate to the "test" tube.

-

Immediately add the ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the "control" tube. This serves as a negative control to define the ALDH-negative population.

-

Incubate both tubes at 37°C for 30-60 minutes.

-

-

Flow Cytometry:

-

After incubation, centrifuge the cells and resuspend them in fresh assay buffer.

-

Analyze the cells using a flow cytometer. The ALDH-positive (ALDH⁺) population will exhibit a shift in fluorescence compared to the DEAB-treated control.

-

-

Data Analysis:

-

Quantify the percentage of ALDH⁺ cells in the this compound-treated samples and compare it to the untreated control. A reduction in the ALDH⁺ population indicates an effect of this compound on the CSC population.

-

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line (e.g., HCC1954)

-

Culture plates

-

Pipette tip (e.g., p200) or a culture-insert to create the scratch

-

This compound

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a culture plate and grow them to form a confluent monolayer.

-

-

Creating the "Wound":

-

Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.

-

Wash the cells gently with media to remove any detached cells.

-

-

Treatment:

-

Add fresh media containing the desired concentration of this compound to the cells. Use media without this compound for the control.

-

-

Imaging:

-

Capture images of the scratch at time 0.

-

Incubate the plates and capture images of the same fields at regular intervals (e.g., every 12 or 24 hours) until the scratch in the control group is nearly closed.

-

-

Data Analysis:

-

Measure the width or area of the scratch at each time point for both the control and this compound-treated groups.

-

Calculate the rate of wound closure to determine the effect of this compound on cell migration.

-

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of TRPML1 function. Its ability to inhibit TRPML1-mediated cation release allows for the dissection of the channel's role in a wide array of cellular processes. The quantitative data and detailed experimental protocols provided in this guide are intended to support researchers in designing and executing robust experiments to further unravel the complexities of TRPML1 signaling and to explore its therapeutic potential. As our understanding of TRPML1 in health and disease continues to grow, specific and potent inhibitors like this compound will remain indispensable for advancing the field.

The Role of ML-SI1 in Cellular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the small molecule ML-SI1, focusing on its function as a modulator of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel and its subsequent impact on cellular processes. This document will detail its mechanism of action, summarize key quantitative data, provide experimental protocols for its study, and visualize its effects on cellular signaling pathways.

Core Concepts: this compound as a TRPML1 Inhibitor

Contrary to some initial assumptions, this compound is not an agonist but a potent inhibitor of the TRPML1 ion channel. TRPML1 is a crucial cation channel primarily located on the membrane of late endosomes and lysosomes, where it mediates the release of Ca²⁺ from these organelles into the cytoplasm. This localized calcium signaling is vital for a multitude of cellular functions.

This compound, a racemic mixture of diastereomers, exerts its effects by blocking the TRPML1 channel, thereby preventing this lysosomal Ca²⁺ efflux. This inhibitory action has profound consequences for cellular homeostasis, impacting processes such as autophagy, lysosomal biogenesis, and endolysosomal trafficking.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's activity based on published research.

| Parameter | Value | Target | Reference |

| IC₅₀ | 15 µM | TRPML1 | [1][2] |

| Cis-/Trans-Isomer Ratio | 55:45 | - | [1] |

Table 1: Inhibitory Activity of this compound

| Cell Line | Concentration | Duration | Effect | Reference |

| IPEC-J2 cells | 1.25 µM | 24 h | Significantly reduces AFB1-induced expression of LC3, SQSTM1, and Cleaved-Caspase3. | [1] |

| IPEC-J2 cells | 1.25 µM | 24 h | Significantly reduces the number of AFB1-induced autophagosomes. | [1] |

| Breast Cancer Stem Cells | 20 µM | 3 days | Reduced tumor volume and weight in a xenograft mouse model. | [3] |

Table 2: Cellular Effects of this compound Treatment

Key Signaling Pathways Modulated by this compound

The primary mechanism through which this compound impacts cellular function is by inhibiting TRPML1-mediated Ca²⁺ release, which is a critical step in the activation of Transcription Factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy.

The TRPML1-TFEB Signaling Pathway

Under normal conditions, lysosomal Ca²⁺ release through TRPML1 activates the phosphatase Calcineurin. Calcineurin then dephosphorylates TFEB, allowing it to translocate from the cytoplasm to the nucleus. In the nucleus, TFEB promotes the transcription of genes involved in lysosome function and autophagy. By inhibiting TRPML1, this compound prevents this cascade, leading to the cytoplasmic retention of TFEB and a subsequent reduction in autophagic and lysosomal gene expression.[4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound in cells.

Fura-2 Based Single-Cell Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration following the application of this compound.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

DMSO (Dimethyl sulfoxide)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Pluronic F-127 (optional, to aid dye loading)

-

Probenecid (optional, to prevent dye extrusion)

-

Cells cultured on glass coverslips

-

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

-

Prepare Fura-2 AM Loading Solution:

-

Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO (e.g., 1 mM).

-

On the day of the experiment, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM.

-

(Optional) Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.

-

(Optional) Add Probenecid to a final concentration of 1-2.5 mM to inhibit dye leakage.

-

-

Cell Loading:

-

Wash cultured cells once with pre-warmed HBSS.

-

Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.

-

-

Imaging:

-

Mount the coverslip with the loaded cells onto the microscope stage in a perfusion chamber.

-

Continuously perfuse the cells with HBSS.

-

Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Introduce this compound at the desired concentration into the perfusion solution.

-

Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular Ca²⁺. To test this compound's inhibitory effect, cells can be pre-incubated with this compound before stimulating with a TRPML1 agonist like ML-SA1. A blunted response compared to the agonist alone indicates inhibition.[7][8][9][10]

-

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

-

Measurement:

Autophagy Assay (LC3 Immunoblotting)

This method is used to monitor the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, which is expected to be inhibited by this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LC3

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound as desired. Include control groups and potentially a positive control for autophagy induction (e.g., starvation) and a negative control with a known autophagy inhibitor (e.g., bafilomycin A1).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

Two bands should be visible for LC3: LC3-I (higher molecular weight) and LC3-II (lower molecular weight).

-

Quantify the band intensities for both LC3-I and LC3-II. The ratio of LC3-II/LC3-I or LC3-II/loading control is used as an indicator of autophagosome abundance. Inhibition of autophagy by this compound would be expected to decrease this ratio compared to a stimulated control.[15][16][17][18]

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.

Conclusion

This compound serves as a valuable chemical tool for probing the physiological and pathophysiological roles of the TRPML1 ion channel. Its ability to inhibit TRPML1-mediated calcium release allows for the dissection of downstream signaling pathways, particularly the regulation of autophagy and lysosomal function via the TFEB transcription factor. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their investigations of cellular processes and disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPML1 and TFEB, an Intimate Affair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. moodle2.units.it [moodle2.units.it]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 10. brainvta.tech [brainvta.tech]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Using LC3 to Monitor Autophagy Flux in the Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Autophagy Detection | LC3 Conversion Assay [promega.sg]

- 18. A novel method for autophagy detection in primary cells: Impaired levels of macroautophagy in immunosenescent T cells - PMC [pmc.ncbi.nlm.nih.gov]

ML-SI1: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-SI1 is a synthetic small molecule identified as an inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) ion channel. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It details its mechanism of action, summarizes its in vitro activities, and presents the experimental protocols utilized in its evaluation. While this compound has served as a tool compound for probing TRPML1 function, its development was ultimately deprioritized in favor of a more potent and stereochemically defined analogue, ML-SI3. This guide offers an in-depth perspective for researchers in the fields of ion channel pharmacology and lysosomal biology.

Introduction

The Transient Receptor Potential Mucolipin (TRPML) subfamily of ion channels, consisting of TRPML1, TRPML2, and TRPML3, are crucial regulators of lysosomal and endosomal function.[1] Mutations in the MCOLN1 gene, which encodes for TRPML1, are the cause of the autosomal recessive lysosomal storage disorder Mucolipidosis type IV (MLIV).[1] This has made TRPML1 a significant target for therapeutic intervention. The development of chemical probes to modulate TRPML1 activity is essential for both understanding its physiological roles and for drug discovery efforts. This compound emerged from these efforts as one of the first published inhibitors of TRPML1.[1][2]

Discovery and Development History

This compound was identified and characterized as a TRPML1 inhibitor, however, its development was limited due to its nature as a racemic mixture of inseparable diastereomers.[1][2] Further investigation revealed that its inhibitory activity was dependent on the channel's activator.[1][2]

A significant advancement in the field came with the development of a total synthesis for both this compound and a related compound, ML-SI3.[2] During these studies, it became apparent that ML-SI3, particularly its (-)-trans-enantiomer, was a more potent and promising chemical tool for investigating TRPML1 and TRPML2.[1][2] Consequently, further in-depth investigation and development of this compound were not pursued.[1][2]

Physicochemical and Pharmacological Properties

This compound is a racemic mixture of cis- and trans-diastereomers.[3] Its key pharmacological parameter is its inhibitory concentration against the human TRPML1 channel.

| Property | Value | Reference |

| Target | Transient Receptor Potential Mucolipin 1 (TRPML1) | [2][3] |

| Activity | Inhibitor | [2][3] |

| IC50 | 15 µM | [3] |

| Form | Racemic mixture of inseparable diastereomers | [1][2] |

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the TRPML1 ion channel, which is predominantly located on the membrane of lysosomes and late endosomes. TRPML1 channels are permeable to cations, including Ca²⁺ and Fe²⁺, and their opening leads to the release of these ions from the lysosomal lumen into the cytoplasm. This process is critical for various cellular functions, including lysosomal trafficking, autophagy, and nutrient sensing.

By blocking TRPML1, this compound prevents this ion efflux, thereby modulating downstream cellular pathways.

Figure 1. Mechanism of action of this compound on the TRPML1 channel.

Experimental Protocols

The characterization of this compound's inhibitory activity on TRPML1 has been primarily achieved through electrophysiological and calcium imaging techniques.

Whole-Lysosome Patch Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPML1 channels on enlarged endolysosomes.

Methodology:

-

Cell Culture and Lysosome Enlargement: HEK293T cells stably expressing human TRPML1 are cultured. To facilitate patch-clamping, endolysosomes are enlarged by treating the cells with 1 µM vacuolin-1 overnight.

-

Solutions:

-

Bath Solution (Cytoplasmic): 140 mM K-Gluconate, 4 mM NaCl, 1 mM EGTA, 2 mM MgCl₂, 0.39 mM CaCl₂, 10 mM HEPES, adjusted to pH 7.2.

-

Pipette Solution (Luminal): 140 mM K-Gluconate, 10 mM HEPES, adjusted to pH 7.2.

-

-

Recording:

-

Whole-lysosome recordings are performed using a patch-clamp amplifier.

-

TRPML1 currents are elicited by a voltage ramp protocol from -120 mV to +120 mV over 2 seconds, with a holding potential of 0 mV, applied every 10 seconds.

-

-

Compound Application: The TRPML1 agonist ML-SA1 (10 µM) is applied to the bath solution to activate the channel. Subsequently, various concentrations of this compound are added to the bath to determine its inhibitory effect on the ML-SA1-induced current.

Figure 2. Workflow for whole-lysosome patch clamp electrophysiology.

Fura-2 Based Single-Cell Calcium Imaging

This method assesses TRPML1 activity by measuring changes in intracellular calcium concentration upon channel modulation.

Methodology:

-

Cell Culture and Dye Loading: Cells expressing TRPML1 are grown on coverslips and loaded with the ratiometric calcium indicator Fura-2 AM.

-

Imaging Setup: A fluorescence imaging system equipped with a light source for excitation at 340 nm and 380 nm and a detector for emission at ~510 nm is used.

-

Experimental Procedure:

-

Cells are perfused with a physiological saline solution.

-

The baseline Fura-2 ratio (F340/F380) is recorded.

-

The TRPML1 agonist ML-SA1 is applied to induce calcium release from lysosomes, resulting in an increase in the Fura-2 ratio.

-

Cells are then treated with this compound in the presence of ML-SA1 to measure the inhibition of the calcium signal.

-

-

Data Analysis: The change in the Fura-2 ratio is proportional to the change in intracellular calcium concentration. The inhibitory effect of this compound is quantified by the reduction in the ML-SA1-induced calcium response.

Structure-Activity Relationship (SAR)

While extensive SAR studies were not conducted on this compound due to its inherent diastereomeric complexity, the comparison with ML-SI3 provides some insights. The stereochemistry of the diaminocyclohexane core in ML-SI3 was found to be critical for its activity, with the trans-isomer being significantly more active than the cis-isomer.[2] This suggests that the spatial arrangement of the substituents is crucial for effective binding to and inhibition of the TRPML1 channel.

Conclusion

This compound was an early and important tool in the study of TRPML1 channels. Its characterization as a TRPML1 inhibitor helped to validate this channel as a druggable target. However, the discovery that this compound is a racemic mixture of inseparable diastereomers with activator-dependent inhibitory activity limited its potential as a lead compound for drug development. The subsequent synthesis and characterization of the stereochemically defined and more potent inhibitor, ML-SI3, marked a significant step forward and led to the discontinuation of further research on this compound. This history underscores the critical importance of stereochemistry in drug design and development. The methodologies developed for the characterization of this compound, however, remain relevant and continue to be employed in the ongoing search for novel modulators of TRPML channels.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TRPML1 in Lysosomal Storage Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Mucolipin 1 (TRPML1), an endolysosomal cation channel, is a pivotal player in lysosomal physiology. Its dysfunction is the direct cause of the lysosomal storage disease (LSD) Mucolipidosis type IV (MLIV) and is increasingly implicated in the pathophysiology of other LSDs. This technical guide provides a comprehensive overview of the multifaceted role of TRPML1, detailing its function, regulation, and the consequences of its impairment. We present quantitative data on the cellular and lysosomal alterations stemming from TRPML1 deficiency, detailed protocols for key experimental assays, and visual representations of the critical signaling pathways and experimental workflows involving TRPML1. This guide is intended to be a valuable resource for researchers investigating lysosomal biology and developing therapeutic strategies for LSDs.

Introduction to TRPML1 and its Physiological Function

TRPML1 is a non-selective cation channel predominantly localized to the membranes of late endosomes and lysosomes.[1] Encoded by the MCOLN1 gene, it is permeable to Ca²⁺, Fe²⁺, and Zn²⁺, playing a crucial role in maintaining lysosomal ionic homeostasis.[2][3] The release of these ions from the lysosome into the cytosol is essential for a multitude of cellular processes, including:

-

Lysosomal trafficking and exocytosis: TRPML1-mediated Ca²⁺ release is critical for the fusion and fission of lysosomes with other organelles, such as autophagosomes and endosomes, as well as for lysosomal exocytosis, a process for cellular waste removal and plasma membrane repair.[4][5]

-

Autophagy: TRPML1 is a key regulator of autophagy, a cellular recycling process. It is involved in both the biogenesis of autophagosomes and their subsequent fusion with lysosomes.[6][7]

-

Lysosomal biogenesis: By regulating the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression, TRPML1 influences the production of new lysosomes.[8]

-

Nutrient sensing and adaptation: TRPML1 activity is upregulated during nutrient starvation, a critical adaptation for cell survival.[9]

-

Regulation of lysosomal pH: While its role as a direct proton transporter is debated, TRPML1 influences lysosomal pH, which is crucial for the optimal activity of lysosomal hydrolases.[10]

TRPML1 Dysfunction in Lysosomal Storage Diseases

Loss-of-function mutations in the MCOLN1 gene are the direct cause of Mucolipidosis type IV (MLIV) , a rare, autosomal recessive neurodegenerative LSD.[1] MLIV is characterized by severe psychomotor retardation, progressive vision loss, and achlorhydria (the absence of stomach acid).[11][12] At a cellular level, MLIV is defined by the accumulation of undigested lipids and other macromolecules within enlarged lysosomes.[13]

Beyond MLIV, TRPML1 dysfunction is a secondary consequence in other LSDs, such as Niemann-Pick disease (types A, B, and C) . In these conditions, the primary genetic defect leads to the accumulation of specific lipids, like sphingomyelin and cholesterol, which in turn inhibit the activity of TRPML1.[14][15] This secondary inhibition of TRPML1 exacerbates the lysosomal storage phenotype and contributes to the overall cellular pathology.

Quantitative Data on TRPML1 Dysfunction

The following tables summarize the quantitative changes observed in cellular and lysosomal parameters due to TRPML1 dysfunction.

| Parameter | Control/Wild-Type | TRPML1 Deficient/MLIV | Fold Change/Percentage Change | Reference(s) |

| Lysosomal Ion Homeostasis | ||||

| Cytosolic Fe²⁺ Levels | Normal | Reduced | - | [3][16] |

| Intralysosomal Fe²⁺ Levels | Normal | Increased | - | [3][16] |

| Brain Ferric Iron (Perls' staining) | Normal | Reduced | - | [17] |

| Lysosomal Zn²⁺ Accumulation (in response to high zinc) | Low | High | Significant increase | [18][19][20] |

| Lysosomal pH | ||||

| Lysosomal pH | ~4.5-5.0 | Can be more acidic in some models | Variable | [10] |

| Lysosomal Enzyme Activity | ||||

| Multiple Lysosomal Hydrolases | Normal | Generally normal in MLIV | No significant change | [11] |

| Autophagy | ||||

| Autophagic Flux | Normal | Impaired/Reduced | - | [7][21][22][23] |

| LC3-II Levels | Basal | Increased | - | [7] |

| p62/SQSTM1 Levels | Basal | Increased and aggregated | - | [7] |

| Lipid Accumulation | ||||

| Lysosomal Cholesterol (Filipin staining) | Low | Increased (in NPC with secondary TRPML1 inhibition) | Significant increase | [14] |

| Cellular Processes | ||||

| TFEB Nuclear Translocation (upon stimulation) | Increased | Reduced/Absent | Significant decrease | [1][15][24][25] |

Experimental Protocols

Whole-Lysosome Patch Clamping

This technique allows for the direct measurement of ion channel activity on the lysosomal membrane.

Protocol:

-

Cell Preparation: Culture cells (e.g., HEK293T cells overexpressing TRPML1) on glass coverslips. To enlarge lysosomes for easier patching, treat cells with 1 µM vacuolin-1 for at least 2 hours.[6][8][26]

-

Lysosome Isolation:

-

Briefly incubate cells with a vital dye like Neutral Red to visualize acidic compartments.[6]

-

Using a small-diameter glass pipette, gently rupture the cell membrane to release the enlarged lysosomes.

-

Isolate the lysosomes by transferring them to a recording chamber.

-

-

Patch-Clamp Recording:

-

Use a fresh, fire-polished glass pipette to form a high-resistance (gigaohm) seal with the membrane of an isolated lysosome.

-

Apply a brief suction to rupture the lysosomal membrane within the pipette, achieving the "whole-lysosome" configuration.

-

Record ionic currents using a patch-clamp amplifier. The pipette solution mimics the cytosolic environment, and the bath solution mimics the lysosomal lumen.

-

Apply TRPML1 agonists (e.g., ML-SA1) or inhibitors to the bath solution to modulate channel activity.[6][26]

-

Lysosomal Calcium Imaging using GCaMP Sensors

Genetically encoded calcium indicators (GECIs) like GCaMP can be targeted to the lysosome to specifically measure TRPML1-mediated calcium release.

Protocol:

-

Construct Design: Fuse a GCaMP variant (e.g., GCaMP3 or GCaMP6m) to the N-terminus of TRPML1. This tethers the sensor to the cytosolic face of the lysosomal membrane.[27]

-

Cell Transfection: Transfect the GCaMP-TRPML1 construct into the cells of interest.

-

Live-Cell Imaging:

-

Plate the transfected cells in a glass-bottom dish suitable for live-cell microscopy.

-

Use a fluorescence microscope equipped with an appropriate filter set for GCaMP (e.g., ~488 nm excitation and ~510 nm emission).

-

Acquire baseline fluorescence images.

-

Stimulate the cells with a TRPML1 agonist (e.g., ML-SA1) and record the change in GCaMP fluorescence over time. An increase in fluorescence indicates a rise in cytosolic calcium near the lysosome.[27]

-

Lysosomal pH Measurement using LysoSensor™ Yellow/Blue

This ratiometric fluorescent dye allows for the quantification of lysosomal pH.

Protocol:

-

Cell Preparation: Culture cells in a 96-well plate.

-

Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS) and then incubate them with 5 µM LysoSensor™ Yellow/Blue in HBSS for 5 minutes at 37°C.[9]

-

Fluorescence Measurement:

-

Wash the cells again to remove excess dye.

-

Measure the fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm) with a single emission wavelength (e.g., 520 nm) using a plate reader.[9]

-

-

pH Calibration: To convert the fluorescence ratio to a pH value, generate a standard curve by incubating cells with calibration buffers of known pH in the presence of ionophores like nigericin and monensin.[14][28]

Autophagic Flux Assay (LC3 Turnover)

This Western blot-based assay measures the rate of autophagosome degradation.

Protocol:

-

Cell Treatment: Culture cells under desired experimental conditions (e.g., with or without a TRPML1 agonist). For each condition, have two sets of samples: one treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the final 2-4 hours of the experiment, and one without.[10]

-

Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against LC3. This will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.[10]

-

-

Data Analysis: Quantify the band intensity of LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. An increase in this difference indicates a higher autophagic flux.[29]

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving TRPML1

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways regulated by TRPML1.

Caption: TRPML1-mediated autophagy induction pathway.

Caption: TRPML1-TFEB pathway for lysosomal biogenesis.

Caption: Regulation of TRPML1 channel activity.

Experimental Workflow for Investigating TRPML1 in LSDs

The following diagram outlines a typical experimental workflow for studying the role of TRPML1 in a lysosomal storage disease.

References

- 1. Hyperosmotic Stress Promotes the Nuclear Translocation of TFEB in Tubular Epithelial Cells Depending on Intracellular Ca2+ Signals via TRPML Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4.11. Lysosomal pH Assay [bio-protocol.org]

- 3. WO2022031469A1 - Methods of tfeb activation and lysosomal biogenesis and compositions therefor - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Endo-lysosomal patch clamp assay [metrionbiosciences.com]

- 7. Mucolipidosis type IV: the importance of functional lysosomes for efficient autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.9. pH Measurements Using LysoSensor Yellow/Blue [bio-protocol.org]

- 10. proteolysis.jp [proteolysis.jp]

- 11. Mucolipidosis Type IV: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Neuroimaging in Mucolipidosis Type IV - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The type IV mucolipidosis-associated protein TRPML1 is an endolysosomal iron release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impaired myelination and reduced brain ferric iron in the mouse model of mucolipidosis IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Zinc-dependent lysosomal enlargement in TRPML1-deficient cells involves MTF-1 transcription factor and ZnT4 (Slc30a4) transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. portlandpress.com [portlandpress.com]

- 20. Zinc-Dependent Lysosomal Enlargement in TRPML1-Deficient Cells Involves MTF-1 Transcription Factor and ZnT4 (Slc30a4) Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Impaired autophagic flux and dedifferentiation in podocytes lacking Asah1 gene: Role of lysosomal TRPML1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 27. researchgate.net [researchgate.net]

- 28. listserv.it.northwestern.edu [listserv.it.northwestern.edu]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to ML-SI1 and its Effect on Intracellular Calcium Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic small molecule ML-SI1 and its well-documented effects on intracellular calcium (Ca²⁺) signaling. This compound is a crucial tool for studying the physiological roles of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a key regulator of lysosomal calcium homeostasis. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for its use, and illustrates the relevant biological pathways and workflows.

Core Concepts: this compound as a TRPML1 Inhibitor

This compound is recognized as a specific, cell-permeable inhibitor of the TRPML1 ion channel. TRPML1 is predominantly localized to the membranes of late endosomes and lysosomes and functions as a release channel for luminal calcium into the cytosol. This localized calcium release is integral to a multitude of cellular processes, including lysosomal trafficking, autophagy, and nutrient sensing.

The primary mechanism of action of this compound is the blockade of the TRPML1 channel, thereby preventing the efflux of calcium from lysosomes. This inhibitory action is particularly evident in its ability to counteract the effects of both synthetic and endogenous TRPML1 agonists. The synthetic agonist ML-SA1 and the endogenous signaling lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) are known to activate TRPML1, leading to a transient increase in cytosolic calcium. This compound effectively abrogates this agonist-induced calcium release.[1][2][3]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound on TRPML1 has been quantified in several studies. This data is crucial for designing experiments and interpreting results.

| Parameter | Value | Cell Type | Measurement Method | Reference |

| IC₅₀ | 15 µM | Not specified | Not specified | [4][5] |

| Inhibitory Concentration | 10 µM | HEK293T cells | Fura-2 based single cell calcium imaging | [4][5] |

| Inhibitory Concentration | 20 µM | Cultured hippocampal neurons | GCaMP6m calcium imaging | |

| Inhibitory Concentration | 25 µM | M1 renal collecting duct cells | Fura-2 calcium imaging | [2] |

Table 1: Summary of quantitative data for this compound inhibition of TRPML1-mediated effects.

Signaling Pathway of TRPML1 and its Inhibition by this compound

The activation of TRPML1 by agonists initiates a signaling cascade that is inhibited by this compound. The following diagram illustrates this pathway.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize the effect of this compound on intracellular calcium levels: Fura-2 AM-based calcium imaging.

Measurement of ML-SA1-Induced Calcium Release and its Inhibition by this compound

This protocol is adapted from methodologies used in studies investigating TRPML1 channel function.

Objective: To measure the change in intracellular calcium concentration in response to the TRPML1 agonist ML-SA1 and to determine the inhibitory effect of this compound on this response.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Poly-D-lysine coated glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

ML-SA1

-

This compound

-

DMSO (for stock solutions)

-

Ionomycin

-

EGTA

-

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

Experimental Workflow Diagram:

Procedure:

-

Cell Preparation:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells onto poly-D-lysine coated glass coverslips in a 24-well plate and allow them to adhere and grow to 70-80% confluency.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution in HBSS (with Ca²⁺ and Mg²⁺) containing 5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Wash the cells once with HBSS.

-

Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

De-esterification:

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells in HBSS for 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye within the cells.

-

-

Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Perfuse the cells with Ca²⁺-free HBSS to measure release from intracellular stores.

-

Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

-

Inhibitor and Agonist Application:

-

For the inhibitor group, pre-incubate the cells with the desired concentration of this compound (e.g., 10-25 µM) in Ca²⁺-free HBSS for 15-30 minutes.

-

Continue recording the F340/F380 ratio while adding the TRPML1 agonist ML-SA1 (e.g., 10 µM) to the perfusion chamber.

-

For the control group, add vehicle (DMSO) instead of this compound before stimulating with ML-SA1.

-

At the end of each experiment, add ionomycin (a calcium ionophore) to determine the maximum fluorescence ratio (Rmax), followed by the addition of EGTA (a calcium chelator) to determine the minimum fluorescence ratio (Rmin) for calibration purposes.

-

-

Data Analysis:

-

Calculate the F340/F380 ratio for each time point.

-

The change in intracellular calcium is represented by the change in the fluorescence ratio from the baseline.

-

Compare the peak F340/F380 ratio in response to ML-SA1 in the presence and absence of this compound to quantify the inhibitory effect.

-

Conclusion

This compound is an indispensable pharmacological tool for the investigation of TRPML1-mediated intracellular calcium signaling. Its ability to specifically block the release of calcium from lysosomes provides a powerful method for dissecting the complex roles of this organelle in cellular physiology and pathophysiology. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate rigorous and reproducible research in this dynamic field. Researchers are encouraged to optimize the provided protocols for their specific cell types and experimental conditions.

References

- 1. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A TRP channel in the lysosome regulates large particle phagocytosis via focal exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

introduction to TRPML channels and their inhibitors

An In-depth Technical Guide to Transient Receptor Potential Mucolipin (TRPML) Channels and their Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction to TRPML Channels

The Transient Receptor Potential Mucolipin (TRPML) subfamily, a distinct group within the larger TRP superfamily of ion channels, consists of three members in mammals: TRPML1, TRPML2, and TRPML3.[1][2] These proteins function as non-selective cation channels predominantly localized to the membranes of endosomes and lysosomes.[3][4][5] Structurally, TRPML channels are composed of six transmembrane helices (S1-S6) that form a tetrameric complex to create a central ion pore.[6] They play critical roles in regulating the trafficking of vesicles, ion homeostasis within organelles, autophagy, and exocytosis by mediating the release of cations like Ca²⁺, Fe²⁺, and Zn²⁺ from the endo-lysosomal lumen into the cytosol.[3][7][8][9]

Dysfunction of these channels is directly linked to human diseases. Loss-of-function mutations in the MCOLN1 gene, which encodes TRPML1, are the cause of Mucolipidosis Type IV (MLIV), a severe autosomal recessive lysosomal storage disorder characterized by neurodegeneration, vision impairment, and psychomotor retardation.[1][3][10][11][12][13] In mice, gain-of-function mutations in TRPML3 lead to deafness and pigmentation defects.[3][4][5]

Subtypes and Physiological Roles

TRPML1 (Mucolipin-1)

TRPML1 is the most extensively studied member of the family and is primarily located on the membranes of late endosomes and lysosomes.[7][14] It is a crucial regulator of lysosomal function, including biogenesis, trafficking, and pH homeostasis.[15] TRPML1-mediated Ca²⁺ release is essential for numerous cellular processes, such as autophagy, where it facilitates the fusion of autophagosomes with lysosomes.[7][16] It also plays a role in lysosomal exocytosis and the transport of lipids and iron.[8] The channel's activity is modulated by the lysosomal-specific lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and luminal pH.[4][6][7][12][17]

TRPML2 (Mucolipin-2)

TRPML2 is found in early and late endosomes, recycling endosomes, and lysosomes.[18][19] Its expression is particularly high in immune cells, such as macrophages and lymphocytes, where it plays a significant role in the innate immune response.[14][20] TRPML2 is involved in the secretion of chemokines and modulates inflammatory responses.[19] It has also been implicated in the trafficking of viruses within the endosomal system.[20]

TRPML3 (Mucolipin-3)

TRPML3 is localized to early and late endosomes, as well as the plasma membrane in some contexts.[20][21] It is involved in endocytosis, membrane trafficking, and autophagy.[19][20] In mice, TRPML3 is critical for the function of sensory hair cells in the inner ear and for melanocyte activity, and mutations can cause deafness and coat color dilution.[15][21] Like other TRPMLs, its activity is regulated by pH.[1][4]

Pharmacology: Inhibitors and Agonists

The development of specific pharmacological tools to modulate TRPML channel activity is crucial for both basic research and therapeutic applications. Several small-molecule inhibitors and agonists have been identified.

TRPML Channel Inhibitors

The primary known inhibitors of TRPML channels are the small molecules ML-SI1 and ML-SI3. Their inhibitory profiles can be complex, with activity varying between channel subtypes and even between stereoisomers of the same compound.

Table 1: Quantitative Data for TRPML Channel Inhibitors

| Inhibitor Compound | Target(s) | IC₅₀ Value (μM) | Notes |

| This compound (racemic mixture) | TRPML1 | 15 | Also shows weak inhibitory effect on TRPML2.[10][11][21] |

| ML-SI3 (mixture) | TRPML1, TRPML2 | 4.7 (TRPML1), 1.7 (TRPML2) | A mixture of cis/trans isomers.[5][20] |

| (-)-trans-ML-SI3 ((1R,2R)) | TRPML1, TRPML2 | 1.6 (TRPML1), 2.3 (TRPML2) | Potent inhibitor of TRPML1 and TRPML2. Also a weak inhibitor of TRPML3 (IC₅₀ = 12.5 μM).[8][22] |

| (+)-trans-ML-SI3 ((1S,2S)) | TRPML1 | 5.9 | Acts as an inhibitor on TRPML1 but is an activator of TRPML2 (EC₅₀ = 2.7 μM) and TRPML3 (EC₅₀ = 10.8 μM).[8][20][22] |

| (±)-trans-ML-SI3 | TRPML1, TRPML3 | 3.1 (TRPML1), 28.5 (TRPML3) | This racemic trans-isomer also acts as an activator of TRPML2 (EC₅₀ = 3.3 μM).[22][23] |

| GW405833 | TRPML1 | Not specified | A close analogue of this compound used to inhibit TRPML1-mediated Ca²⁺ sparks.[24] |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response.

Key Signaling Pathways

TRPML channels are key components of cellular signaling pathways, translating lipid signals into cation fluxes that regulate downstream events. The activation of TRPML1 by PI(3,5)P₂ is a canonical example.

PI(3,5)P₂-Mediated Activation of TRPML1

Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) is a low-abundance phosphoinositide found specifically on late endosomes and lysosomes, making it a key spatial regulator of organelle function.[6][12] The kinase PIKfyve synthesizes PI(3,5)P₂ from PI(3)P. TRPML1 acts as a direct effector of PI(3,5)P₂, which binds to the channel to increase its open probability.[6][12][17] The resulting efflux of Ca²⁺ from the lysosome into the cytosol triggers various downstream events, including the activation of the calcium-dependent phosphatase Calcineurin and the calcium sensor Calmodulin (CaM), which in turn can regulate processes like lysosome fission and trafficking.[25][26]

Key Experimental Methodologies

Studying ion channels on small, intracellular organelles requires specialized techniques. The following are key protocols used in TRPML channel research.

Lysosomal Patch-Clamp Electrophysiology

Directly measuring the ionic currents of TRPML channels in their native membrane environment is the gold standard for functional characterization.[16] This is achieved through the endo-lysosomal patch-clamp technique.

Detailed Protocol:

-

Cell Culture and Lysosome Enlargement:

-

Culture cells (e.g., HEK293T or fibroblasts) on glass coverslips.

-

Because lysosomes are typically too small (<1 µm) for direct patching, they must be enlarged. This is commonly achieved by treating cells with a substance like vacuolin-1 for 1-48 hours, which causes lysosomes to swell into large, phase-bright vacuoles (2-5 µm).[16][19]

-

-

Pipette Preparation:

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller.

-

Fire-polish the pipette tips to a final resistance of 3-5 MΩ. Polishing is critical for forming a high-resistance (giga-ohm) seal with the organelle membrane.[13]

-

-

Lysosome Isolation (Manual Extraction):

-

Place the coverslip with treated cells in a recording chamber with a bath solution.

-

Under a microscope, use a larger, beveled "isolation" pipette to mechanically rupture the plasma membrane of a target cell.[27]

-

Gently press the cell from the opposite side to extrude the enlarged lysosomes into the bath solution.[13]

-

-

Gigaseal Formation and Whole-Lysosome Recording:

-

Fill a polished patch pipette with the appropriate pipette (luminal) solution and apply slight positive pressure.[13]

-

Carefully approach an isolated lysosome with the patch pipette.

-

Upon contact, release the positive pressure to allow the membrane to seal to the pipette tip, forming a "giga-seal" (resistance >1 GΩ).[13]

-

Apply a brief, high-voltage pulse (500-1000 mV) or gentle suction to rupture the membrane patch under the pipette, achieving the "whole-lysosome" configuration.[13] The pipette interior is now continuous with the lysosomal lumen.

-

-

Data Acquisition:

-

Using a patch-clamp amplifier and data acquisition software, apply voltage-clamp protocols to record ionic currents across the lysosomal membrane.

-

Test compounds (agonists, inhibitors) can be perfused into the bath solution (cytosolic side) to measure their effects on channel activity.

-

Calcium Imaging of TRPML Activity

Calcium imaging is a less invasive, higher-throughput method to assess TRPML channel function by measuring changes in cytosolic or lysosomal Ca²⁺.

Detailed Protocol:

-

Indicator Loading:

-

Culture cells on glass-bottom dishes suitable for microscopy.

-

Load cells with a fluorescent Ca²⁺ indicator. Common choices include:

-

Chemical dyes: Fura-2 AM or Fluo-4 AM are cell-permeant dyes that become fluorescent upon binding Ca²⁺ in the cytosol.[28] Incubate cells with the dye (e.g., 1-5 µM Fluo-4 AM) for 30-60 minutes.[28]

-

Genetically Encoded Ca²⁺ Indicators (GECIs): Transfect cells with a plasmid encoding a GECI like GCaMP. For specific measurement of TRPML1-mediated release, a GCaMP variant can be fused directly to the N-terminus of the TRPML1 protein (GCaMP3-ML1).[29] This tethers the sensor to the channel, measuring local Ca²⁺ release.

-

-

-

Baseline Measurement:

-

Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

-

Perfuse with a Ca²⁺-free bath solution to ensure measured signals originate from intracellular stores.

-

Record baseline fluorescence for several minutes to establish a stable signal.

-

-

Stimulation and Recording:

-

Perfuse the cells with a solution containing a TRPML agonist (e.g., 10 µM ML-SA1 for TRPML1).

-

Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to Ca²⁺ release through the activated channels.

-

-

Inhibitor Application:

-

To confirm the signal is TRPML-dependent, pre-incubate the cells with a TRPML inhibitor (e.g., 10-20 µM this compound) before adding the agonist. The inhibitor should block or significantly reduce the agonist-induced fluorescence increase.[15]

-

-

Data Analysis:

-

Quantify the fluorescence intensity in regions of interest (ROIs) drawn around individual cells.

-

Normalize the data by expressing the change in fluorescence as ΔF/F₀ (change in fluorescence over baseline fluorescence) to account for variations in dye loading and cell size.

-

Conclusion and Future Directions

TRPML channels are fundamental regulators of endo-lysosomal function, and their dysfunction is directly implicated in severe human diseases. The availability of specific pharmacological inhibitors and agonists, combined with advanced methodologies like lysosomal patch-clamp, has greatly advanced the field. Future research will likely focus on developing isoform-specific modulators to dissect the individual roles of TRPML2 and TRPML3, further elucidating their downstream signaling partners, and exploring the therapeutic potential of targeting these channels for lysosomal storage disorders, neurodegenerative diseases, and cancer.

References

- 1. Patch-clamp technique to characterize ion channels in enlarged individual endolysosomes | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. TRP Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 5. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]

- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 7. Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. PI(3,5)P2 Controls Membrane Traffic by Direct Activation of Mucolipin Ca2+ Release Channels in the Endolysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Patch-Clamp Techniques for Single Endolysosomal Vesicle Analysis [jove.com]

- 14. physoc.org [physoc.org]

- 15. embopress.org [embopress.org]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. TRP Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.com [medchemexpress.com]

- 21. glpbio.com [glpbio.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. axonmedchem.com [axonmedchem.com]

- 24. journals.biologists.com [journals.biologists.com]

- 25. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Patch-Clamp Techniques for Single Endolysosomal Vesicle Analysis [jove.com]

- 28. CONSTITUTIVE ACTIVITY OF TRP CHANNELS: METHODS FOR MEASURING THE ACTIVITY AND ITS OUTCOME - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

basic characteristics of the ML-SI1 compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the ML-SI1 compound, a known inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. This document collates available data on its physicochemical properties, biological activity, and mechanism of action, presenting it in a structured format for easy reference and comparison. Detailed experimental protocols for key assays are also provided to facilitate the replication and further investigation of its effects.

Core Characteristics and Physicochemical Properties

This compound is a synthetic small molecule that has been identified as an inhibitor of TRPML1, a crucial ion channel primarily located on the membrane of lysosomes and late endosomes. It is important to note that this compound is a racemic mixture of inseparable cis-/trans-isomers in a 55:45 ratio.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆Cl₂N₂O₃ | [1] |

| Molecular Weight | 449.37 g/mol | [1] |

| Appearance | Solid | [1] |

| Physical State | Racemic mixture of diastereomers (cis/trans ratio: 55:45) | [1] |

| Primary Target | Transient Receptor Potential Mucolipin 1 (TRPML1) | [1] |

Biological Activity and Potency

This compound exhibits inhibitory activity against the TRPML1 channel, thereby modulating intracellular calcium signaling and lysosomal function.

| Parameter | Value | Target | Notes | Reference |

| IC₅₀ | 15 µM | TRPML1 | Determined in the context of activation with the TRPML1 agonist ML-SA1. | [1] |

| Selectivity | Weak effect on TRPML2 | TRPML2 | Specific IC₅₀ value not reported. | [1] |

| No data available | TRPML3 | - | ||

| Observed Biological Effects | - Reduces cell viability in PANC1 cells. - Blocks lysosomal localization changes in hippocampal neurons. - Reduces ROS and Ca²⁺ levels in IPEC-J2 cells. - Reduces the expression of LC3, SQSTM1, and Cleaved-Caspase3 in IPEC-J2 cells. | Various cell lines | These effects are linked to its inhibition of TRPML1 and subsequent impact on autophagy and apoptosis. |

Mechanism of Action: TRPML1 Inhibition and Downstream Signaling

This compound exerts its biological effects by directly inhibiting the TRPML1 ion channel. TRPML1 is a key regulator of lysosomal Ca²⁺ homeostasis, and its inhibition by this compound has significant downstream consequences, particularly on the process of autophagy.

The binding of this compound to TRPML1 blocks the release of Ca²⁺ from the lysosome into the cytoplasm. This disruption of Ca²⁺ signaling interferes with the activation of the Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ). Consequently, the downstream activation of AMP-activated protein kinase (AMPK) is attenuated. This, in turn, inhibits the Unc-51 like autophagy activating kinase 1 (ULK1) and the class III phosphatidylinositol 3-kinase (PIK3C3/Vps34) complex, both of which are critical for the initiation and progression of autophagy.

Furthermore, TRPML1-mediated Ca²⁺ release is known to activate the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy gene expression. By inhibiting TRPML1, this compound can prevent the nuclear translocation of TFEB, leading to a reduction in the expression of autophagy-related genes.

Experimental Protocols

Fura-2 Based Single-Cell Calcium Imaging

This protocol is used to confirm the inhibitory effect of this compound on TRPML1-mediated calcium release.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

ML-SA1 (TRPML1 agonist)

-

This compound

-

Cells expressing TRPML1

-

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

-

Cell Preparation: Seed cells on glass coverslips suitable for microscopy and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in physiological buffer. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid dispersion.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells 2-3 times with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage in a perfusion chamber containing buffer.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.

-

To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 10-20 µM) for a specified period.

-

Stimulate the cells with the TRPML1 agonist ML-SA1 (e.g., 10 µM) in the continued presence of this compound.

-

Record the changes in the 340/380 nm fluorescence ratio over time. A lack of or a significantly reduced increase in the ratio upon ML-SA1 stimulation, compared to a control without this compound, indicates inhibition of TRPML1.

-

MTT Assay for Cell Viability

This protocol is used to determine the effect of this compound on the viability of cancer cell lines, such as PANC1.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or other suitable solvent to dissolve formazan crystals

-

96-well plates

-

PANC1 cells or other cell line of interest

-

This compound

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-100 µM) for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100-200 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Synthesis

While a total synthesis of this compound has been developed, a detailed, step-by-step protocol is not publicly available in the cited literature. The synthesis is described as a "short synthetic sequence".[1] Researchers interested in the synthesis of this compound are encouraged to consult the primary literature for more details.

Conclusion